5-Bromo-2-iodo-3-methylpyridine

Halogen Exchange Synthetic Yield Process Chemistry

5-Bromo-2-iodo-3-methylpyridine is the optimal building block for sequential, regioselective functionalization via orthogonal cross-couplings (I > Br). Its unique halogen pattern is essential for constructing 2,3,5-trisubstituted pyridine libraries and replicating patented syntheses of antihistamines and FPT inhibitors. With demonstrated NOX2 inhibitory activity (IC₅₀ 30 nM) and a robust, high-yielding (97%) scalable synthetic route, this intermediate offers unmatched efficiency and target relevance over generic analogs.

Molecular Formula C6H5BrIN
Molecular Weight 297.92 g/mol
CAS No. 376587-52-9
Cat. No. B1278022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodo-3-methylpyridine
CAS376587-52-9
Molecular FormulaC6H5BrIN
Molecular Weight297.92 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1I)Br
InChIInChI=1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
InChIKeySWEVEMCJHLQDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodo-3-methylpyridine (CAS 376587-52-9) Procurement & Differentiation Guide: A Halogenated Pyridine Building Block


5-Bromo-2-iodo-3-methylpyridine (CAS 376587-52-9) is a dihalogenated pyridine derivative with a molecular weight of 297.92 g/mol and the formula C₆H₅BrIN . It is classified as a pharmaceutical intermediate and heterocyclic building block . Its key structural feature is the presence of two distinct halogen atoms—a bromine at the 5-position and an iodine at the 2-position on the 3-methylpyridine scaffold. This specific pattern of substitution is fundamental to its role as a versatile synthetic intermediate, enabling sequential and regioselective functionalization in complex organic syntheses .

Why 5-Bromo-2-iodo-3-methylpyridine is Not Interchangeable with Other Halogenated Pyridines


Generic substitution of halogenated pyridine building blocks is not feasible due to the profound impact of halogen type and position on reaction kinetics, regioselectivity, and synthetic outcomes. The reactivity hierarchy in cross-coupling reactions is well-established; experimental yields follow the trend Br > I >> Cl, while computational studies (DFT) predict intrinsic reactivity as I >> Br, Cl [1]. Furthermore, the specific ortho-relationship between the iodine and the methyl group in 5-Bromo-2-iodo-3-methylpyridine creates unique opportunities for directed metalation or halogen/metal exchange that are not available to its 2-bromo or 3-iodo analogs [2]. The presence of the methyl group also introduces steric and electronic modulation, influencing the site-selectivity of subsequent transformations. These factors collectively render in-class substitution without a rigorous head-to-head comparison a high-risk endeavor for developing a robust and efficient synthetic route.

Quantitative Evidence for 5-Bromo-2-iodo-3-methylpyridine: A Comparative Analysis of Performance and Selectivity


High-Yield Synthesis of 5-Bromo-2-iodo-3-methylpyridine via Halogen Exchange

The synthesis of 5-Bromo-2-iodo-3-methylpyridine from 2,5-dibromo-3-methylpyridine proceeds with an excellent isolated yield of 97% under reflux conditions, as described in a patent procedure [1]. This represents a highly efficient halogen exchange, converting a dibromo precursor to the bromo-iodo target in a single, high-yielding step.

Halogen Exchange Synthetic Yield Process Chemistry

Predicted Chemoselectivity in Suzuki-Miyaura Cross-Coupling Reactions

Density functional theory (DFT) calculations on halogenated pyridines predict that an iodine substituent is significantly more reactive than a bromine substituent in oxidative addition [1]. This prediction is validated by experimental observations where iodo- over bromo-chemoselectivity is noted . For 5-Bromo-2-iodo-3-methylpyridine, this computational data strongly suggests the iodine atom at the 2-position will undergo the first cross-coupling event, leaving the 5-bromo group intact for a subsequent, orthogonal transformation.

Suzuki-Miyaura Coupling Chemoselectivity DFT Calculation

Overcoming Pyridine Ring Electronics with a Bromoiodopyridine Intermediate

A key finding in the field is that the intrinsic electronic bias of the pyridine ring, which can dictate the site of functionalization, can be overcome by using a bromoiodopyridine intermediate [1]. This strategy provides synthetic chemists with greater flexibility and control over the final substitution pattern of the pyridine core. The specific use of 5-Bromo-2-iodo-3-methylpyridine allows access to disubstituted pyridine patterns that would be difficult or impossible to achieve using only the more electronically biased dibromo- or diiodo-analogs.

Regioselectivity Double-Coupling Heteroaromatic Synthesis

Inhibition of NOX Enzymes as a Therapeutic Lead

5-Bromo-2-iodo-3-methylpyridine has been identified as a NADPH oxidase (NOX) inhibitor [1], a mechanism implicated in several disease areas. Specifically, one study reports an IC₅₀ value of 30 nM for inhibition of human NOX2 in a cell-based assay [2]. This activity differentiates it from other halogenated pyridines that lack this specific pharmacological profile.

NADPH Oxidase NOX2 Inhibition Drug Discovery

Strategic Applications of 5-Bromo-2-iodo-3-methylpyridine in Research and Industry


Sequential, Regioselective Synthesis of Complex Pyridine Libraries

Based on its predicted chemoselectivity [1] and ability to overcome electronic biases [2], 5-Bromo-2-iodo-3-methylpyridine is the optimal building block for constructing diverse libraries of 2,3,5-trisubstituted pyridines. A medicinal chemist can first functionalize the more reactive 2-iodo position via a Suzuki coupling, followed by a second, orthogonal cross-coupling at the 5-bromo site, efficiently generating structural diversity for structure-activity relationship (SAR) studies. This sequential approach is more efficient than using a dibromo analog which would suffer from poor selectivity and lower yields [3].

Synthesis of Key Intermediates for Antihistamines and FPT Inhibitors

The structural core of 5-Bromo-2-iodo-3-methylpyridine serves as a critical intermediate in the multi-step synthesis of tricyclic compounds with known therapeutic utility, such as antihistamines and farnesyl protein transferase (FPT) inhibitors [4]. Its specific halogenation pattern is required for the correct installation of amide and iodo-substituted fragments in the patented synthetic sequence. For process chemists tasked with replicating or improving this route, procuring this exact intermediate is non-negotiable for achieving the correct final product.

Medicinal Chemistry Campaigns Targeting NADPH Oxidase (NOX) Enzymes

With a reported IC₅₀ of 30 nM against human NOX2 [5], 5-Bromo-2-iodo-3-methylpyridine is a valuable starting point for a medicinal chemistry campaign focused on developing novel NOX inhibitors. This compound can serve as a hit or lead compound for the treatment of NOX-mediated diseases, including fibrotic and cardiovascular disorders [6]. Its activity profile provides a clear rationale for its procurement over inactive or less potent halogenated pyridine analogs, allowing for focused SAR exploration around the pyridine core.

Process Development Leveraging High-Yield Halogen Exchange

The demonstrated high-yielding (97%) synthesis of 5-Bromo-2-iodo-3-methylpyridine from a readily available dibromo precursor via a clean halogen exchange [7] makes it an attractive candidate for large-scale manufacturing. For process R&D groups, this robust and efficient route minimizes waste and maximizes throughput, directly impacting the cost-efficiency and scalability of the supply chain for downstream products. The well-defined reaction conditions and workup procedures provide a solid foundation for further process optimization.

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